3-phenyl-N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’~5~-[(E,2E)-1-METHYL-3-PHENYL-2-PROPENYLIDENE]-3-PHENYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole ring, a phenyl group, and a propenylidene moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~5~-[(E,2E)-1-METHYL-3-PHENYL-2-PROPENYLIDENE]-3-PHENYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds to form the pyrazole ring.
Introduction of the Propenylidene Group: The propenylidene group is introduced via a condensation reaction between an aldehyde (such as cinnamaldehyde) and the pyrazole derivative.
Final Assembly: The final step involves the coupling of the phenylhydrazide with the intermediate product to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propenylidene moiety, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups or the double bonds within the propenylidene moiety, resulting in the formation of alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are employed under controlled conditions.
Major Products
The major products formed from these reactions include epoxides, alcohols, alkanes, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, N’~5~-[(E,2E)-1-METHYL-3-PHENYL-2-PROPENYLIDENE]-3-PHENYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, owing to its ability to interact with biological macromolecules.
Medicine
In medicine, the compound is being investigated for its therapeutic potential. Its ability to modulate specific biochemical pathways makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, N’~5~-[(E,2E)-1-METHYL-3-PHENYL-2-PROPENYLIDENE]-3-PHENYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer synthesis and material science.
Mechanism of Action
The mechanism by which N’~5~-[(E,2E)-1-METHYL-3-PHENYL-2-PROPENYLIDENE]-3-PHENYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE exerts its effects involves the interaction with specific molecular targets. These targets include enzymes and receptors involved in critical biochemical pathways. The compound can inhibit or activate these targets, leading to changes in cellular processes such as proliferation, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
- N’~5~-[(E,2E)-2-METHYL-3-PHENYL-2-PROPENYLIDENE]-3-(1-METHYL-1H-PYRROL-2-YL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
- N’~5~-[(E,2E)-2-METHYL-3-PHENYL-2-PROPENYLIDENE]-2-{[4-PHENYL-5-(3,4,5-TRIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
Uniqueness
Compared to similar compounds, N’~5~-[(E,2E)-1-METHYL-3-PHENYL-2-PROPENYLIDENE]-3-PHENYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE stands out due to its specific structural features, such as the presence of both a pyrazole ring and a propenylidene moiety. These features confer unique reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H18N4O |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
3-phenyl-N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H18N4O/c1-15(12-13-16-8-4-2-5-9-16)21-24-20(25)19-14-18(22-23-19)17-10-6-3-7-11-17/h2-14H,1H3,(H,22,23)(H,24,25)/b13-12+,21-15+ |
InChI Key |
AFRBSHAPNUSTTK-CNTOZLEXSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=CC=C2)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC=CC=C2)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
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